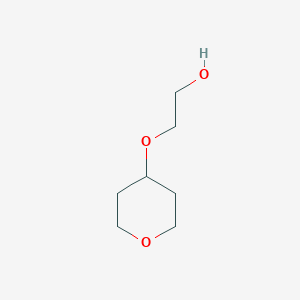

2-(Oxan-4-yloxy)ethan-1-ol

Description

BenchChem offers high-quality 2-(Oxan-4-yloxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-4-yloxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECSOMGRCGVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Oxan-4-yloxy)ethan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(Oxan-4-yloxy)ethan-1-ol, a valuable intermediate in the pharmaceutical and chemical industries.[1] The document details a preferred synthesis route based on the Williamson ether synthesis, offering in-depth analysis of the reaction mechanism, experimental choices, and process optimization. The guide is intended for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.

Introduction and Strategic Importance

2-(Oxan-4-yloxy)ethan-1-ol, also known as 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, is a bifunctional molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond to an ethanol moiety. Its structure, possessing both a cyclic ether and a primary alcohol, makes it a versatile building block in organic synthesis. The hydroxyl group can be readily functionalized or used as a point of attachment, while the oxane ring provides desirable physicochemical properties, such as improved solubility and metabolic stability in drug candidates. Consequently, this intermediate is frequently employed in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

Retrosynthetic Analysis and Synthesis Pathway Selection

The core structural feature of 2-(Oxan-4-yloxy)ethan-1-ol is the ether linkage. The most robust and widely adopted method for forming such a linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

A retrosynthetic analysis reveals two plausible disconnection approaches:

-

Pathway A: Disconnection at the C-O bond between the oxane ring and the ethoxy chain, suggesting tetrahydro-4-hydroxypyran (oxan-4-ol) and a 2-haloethanol as precursors.

-

Pathway B: The same disconnection, but suggesting ethylene glycol and a 4-halotetrahydropyran as precursors.

Diagram: Retrosynthetic Analysis

Caption: Two possible retrosynthetic disconnections for the target molecule.

Causality of Pathway Selection: The efficiency of the Williamson ether synthesis is highly dependent on the steric hindrance of the reactants, as it follows an SN2 mechanism. SN2 reactions are fastest with methyl and primary alkyl halides.[3] Secondary and tertiary alkyl halides are sterically hindered and tend to favor the competing E2 elimination reaction, especially in the presence of a strong base like an alkoxide.[4]

-

In Pathway A , the electrophile is a primary alkyl halide (e.g., 2-bromoethanol), which is an ideal substrate for an SN2 reaction.

-

In Pathway B , the electrophile is a secondary alkyl halide (4-halotetrahydropyran), which is significantly more prone to elimination, leading to lower yields of the desired ether.

Therefore, Pathway A is the scientifically preferred and more efficient route for the synthesis of 2-(Oxan-4-yloxy)ethan-1-ol. This guide will focus exclusively on this superior pathway.

The Selected Synthesis Pathway: Mechanism and Rationale

The chosen pathway involves two primary steps: the deprotonation of tetrahydro-4-hydroxypyran to form a potent nucleophile, followed by the SN2 attack on a 2-haloethanol.

Diagram: Selected Synthesis Pathway

Caption: The two-step synthesis of the target molecule via Pathway A.

Step 1: Deprotonation of Tetrahydro-4-hydroxypyran

To initiate the reaction, the hydroxyl group of tetrahydro-4-hydroxypyran must be converted into a more nucleophilic alkoxide. Alcohols are generally weak nucleophiles, but their conjugate bases (alkoxides) are strong nucleophiles.[4]

Choice of Base: The base used for this deprotonation must be strong enough to remove the acidic proton from the alcohol (pKa ≈ 16-18) but should ideally be non-nucleophilic to avoid side reactions. Sodium hydride (NaH) is an excellent choice for this purpose.[5] It is a powerful, non-nucleophilic base that reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas (H₂). The evolution of hydrogen gas drives the reaction to completion, and its removal from the reaction mixture prevents any reverse reaction.[5]

Step 2: Nucleophilic Substitution (SN2)

The generated sodium 4-oxanalkoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol.

Choice of Electrophile: A 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, serves as the electrophile. Bromo-derivatives are generally more reactive than chloro-derivatives because bromide is a better leaving group than chloride.[3] The reaction proceeds via a classic backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center).[2]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

Tetrahydro-4-hydroxypyran (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

2-Bromoethanol (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (1.1 eq). The mineral oil is removed by washing the NaH with anhydrous hexanes and decanting the solvent carefully under inert atmosphere. Anhydrous THF or DMF is then added to the flask.

-

Alkoxide Formation: A solution of tetrahydro-4-hydroxypyran (1.0 eq) in anhydrous THF/DMF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The completion of the deprotonation is indicated by the cessation of hydrogen gas evolution.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and 2-bromoethanol (1.05 eq) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to 50-70 °C and stirred for 4-12 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude oil is purified by vacuum distillation or silica gel column chromatography to afford 2-(Oxan-4-yloxy)ethan-1-ol as a pure liquid.

Process Optimization and Data Summary

Several factors can be adjusted to optimize the yield and purity of the final product.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Solvent | Anhydrous DMF, THF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation (Na⁺) but not the alkoxide nucleophile, thus increasing its reactivity. DMF is often a superior choice for higher yields.[6] |

| Temperature | 50-100 °C | The reaction requires heating to proceed at a reasonable rate. However, excessive temperatures can promote elimination side reactions. Optimal temperature is typically determined empirically.[6] |

| Reaction Time | 1-8 hours | Reaction time is dependent on the scale, temperature, and reactivity of the halide. Monitoring by TLC or GC is crucial to determine the endpoint.[6] |

| Purity of Reagents | Anhydrous conditions | Sodium hydride reacts violently with water. The presence of water will also consume the base and the alkoxide, reducing the yield. All reagents and solvents must be strictly anhydrous. |

| Typical Yield | 50-95% | Yields can vary significantly based on the optimization of the above parameters and the efficiency of the purification process.[6] |

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[7] |

Conclusion

The synthesis of 2-(Oxan-4-yloxy)ethan-1-ol is most reliably achieved through the Williamson ether synthesis. A strategic pathway involving the deprotonation of tetrahydro-4-hydroxypyran with sodium hydride, followed by an SN2 reaction with a primary 2-haloethanol, provides a robust and high-yielding route. Careful control of reaction conditions, particularly maintaining an anhydrous environment and optimizing temperature, is critical for maximizing product yield and minimizing side reactions. This guide provides a solid foundation for the laboratory-scale synthesis and subsequent process development of this important chemical intermediate.

References

-

MySkinRecipes. 2-(oxan-4-yloxy)ethan-1-ol. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

Sources

- 1. 2-(oxan-4-yloxy)ethan-1-ol [myskinrecipes.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. CAS 2162-31-4: 2-(tetrahydro-2H-pyran-2-yloxy)ethanol [cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of 2-(Oxan-4-yloxy)ethan-1-ol. In the landscape of drug discovery and development, a thorough understanding of a molecule's physical and chemical characteristics is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This document moves beyond a simple recitation of data, offering insights into the structural rationale for the predicted properties and detailing the experimental methodologies required for their empirical validation.

Molecular Identity and Structural Attributes

2-(Oxan-4-yloxy)ethan-1-ol is a bifunctional molecule incorporating both an ether and a primary alcohol. This unique combination of functional groups dictates its physicochemical behavior, influencing its solubility, polarity, and potential for intermolecular interactions.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 398487-56-4 | |

| Physical Form | Liquid |

The structure features a central oxane (tetrahydropyran) ring, which imparts a degree of conformational rigidity. The ether linkage and the terminal hydroxyl group are key sites for hydrogen bonding, playing a critical role in the molecule's interaction with aqueous and biological environments.

Predicted Physicochemical Properties and Their Implications in Drug Discovery

| Parameter | Predicted Value | Significance in Drug Discovery |

| Boiling Point | Not available (expected to be high) | Relevant for purification and stability during manufacturing. |

| Melting Point | Not applicable (liquid at RT) | Influences formulation and handling. |

| logP | -0.604 | Indicates hydrophilicity, impacting solubility and membrane permeability. |

| Water Solubility | Predicted to be high | Crucial for bioavailability and formulation in aqueous vehicles. |

| pKa | Not available (alcohol pKa ~16-18) | Determines the ionization state at physiological pH, affecting receptor binding and cell penetration. |

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) of -0.604 suggests that 2-(Oxan-4-yloxy)ethan-1-ol is a hydrophilic compound. This is anticipated due to the presence of the hydroxyl group and the two ether oxygen atoms, which can act as hydrogen bond acceptors. In drug development, a low logP value often correlates with higher aqueous solubility, which can be advantageous for oral and parenteral formulations. However, it may also present challenges for passive diffusion across lipophilic biological membranes.

Solubility

The structural features of 2-(Oxan-4-yloxy)ethan-1-ol, particularly the alcohol and ether functionalities, suggest a high propensity for forming hydrogen bonds with water.[1] This would lead to good aqueous solubility, a critical factor for achieving sufficient concentrations in circulation for therapeutic efficacy.

Ionization State (pKa)

The primary alcohol group is the only ionizable functionality and is very weakly acidic, with an estimated pKa in the range of 16-18. This means that at physiological pH (around 7.4), the molecule will exist almost exclusively in its neutral form. This is a crucial piece of information, as the ionization state of a drug molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Determination of Physicochemical Properties: A Methodological Overview

To empirically validate the predicted properties of 2-(Oxan-4-yloxy)ethan-1-ol, a suite of standard experimental protocols would be employed. The choice of method is guided by the need for accuracy, reproducibility, and relevance to the drug development process.

Workflow for Physicochemical Characterization

Caption: A typical workflow for the comprehensive physicochemical and spectroscopic characterization of a novel chemical entity.

Boiling Point Determination

Given its expected high boiling point, a standard distillation or a micro-method like the Siwoloboff method would be appropriate.

Step-by-Step Protocol (Micro-method):

-

A small sample of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, air escapes from the capillary tube.

-

The heat is carefully controlled until a steady stream of bubbles emerges from the capillary.

-

The apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

This method is advantageous as it requires only a small amount of the substance.

Aqueous Solubility Determination (Shake-Flask Method)

The gold-standard "shake-flask" method provides the thermodynamic equilibrium solubility.

Step-by-Step Protocol:

-

An excess amount of 2-(Oxan-4-yloxy)ethan-1-ol is added to a known volume of purified water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solute.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

This procedure is performed in triplicate to ensure the reliability of the results.

logP Determination (HPLC Method)

A common and efficient method for determining logP is through reverse-phase HPLC.

Step-by-Step Protocol:

-

A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).

-

The retention times of these standards are recorded.

-

A solution of 2-(Oxan-4-yloxy)ethan-1-ol is then injected under the same chromatographic conditions.

-

The retention time of the target compound is measured.

-

The logP of 2-(Oxan-4-yloxy)ethan-1-ol is calculated by interpolating its retention time on the calibration curve.

This method is rapid and requires only a small amount of sample.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of 2-(Oxan-4-yloxy)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxane ring, the ethoxy linker, and the terminal hydroxyl group. The chemical shifts and coupling patterns would provide definitive evidence for the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons attached to the oxygen atoms would be in the characteristic downfield region for ethers and alcohols.[5]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption for the ether and alcohol would be expected in the 1050-1150 cm⁻¹ region.[5][6] The absence of other characteristic functional group absorptions would confirm the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the molecule's structure, often showing characteristic losses of water and fragments corresponding to the oxane and ethoxy moieties.[7]

Safety and Handling

Based on available safety data, 2-(Oxan-4-yloxy)ethan-1-ol is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(oxan-4-yloxy)ethan-1-ol. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Oxan-2-yl)ethan-1-ol. Retrieved from [Link]

Sources

- 1. 2-(oxan-4-yloxy)ethan-1-ol [myskinrecipes.com]

- 2. acdlabs.com [acdlabs.com]

- 3. revvitysignals.com [revvitysignals.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

2-(Oxan-4-yloxy)ethan-1-ol structural analysis and conformation

An In-Depth Technical Guide: Structural and Conformational Analysis of 2-(Oxan-4-yloxy)ethan-1-ol

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with biological systems. For flexible molecules such as 2-(Oxan-4-yloxy)ethan-1-ol, a comprehensive understanding of its conformational landscape is paramount, particularly in its role as a synthetic intermediate in the pharmaceutical industry[1]. This guide provides a deep dive into the theoretical principles and practical methodologies required to perform a robust structural and conformational analysis of 2-(Oxan-4-yloxy)ethan-1-ol. We will explore a multi-pronged approach that synergistically combines computational modeling with experimental verification through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The causality behind experimental choices is detailed, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Significance of Conformation

2-(Oxan-4-yloxy)ethan-1-ol is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a flexible hydroxy-ethoxy side chain. Its utility as a building block in medicinal chemistry stems from the distinct chemical properties of its ether and alcohol functionalities[1]. However, the molecule's overall shape is not static. It exists as an equilibrium of multiple, interconverting conformations. The preferred three-dimensional arrangement dictates how the molecule presents its functional groups for interaction, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The conformational profile of 2-(Oxan-4-yloxy)ethan-1-ol is governed by a delicate balance of several factors:

-

Ring Puckering: The inherent chair conformation of the oxane ring.

-

Substituent Orientation: The preference for the ethoxyethanol side chain to be in an axial or equatorial position.

-

Side-Chain Torsion: Rotation around the C-O and C-C single bonds of the side chain.

-

Intramolecular Interactions: The potential for stabilizing non-covalent interactions, most notably intramolecular hydrogen bonding (IMHB).

This guide will elucidate the methods used to dissect these factors and build a complete conformational model.

Theoretical Framework: Governing Forces

A predictive understanding of the molecule's behavior begins with appreciating the key stereoelectronic and non-covalent forces at play.

-

Oxane Chair Conformation: Like cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. This results in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

-

Steric Hindrance and Substituent Preference: For monosubstituted cyclohexanes, substituents generally favor the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. In 4-substituted oxanes, where the substituent is distant from the ring heteroatom, this steric argument remains the dominant factor. Therefore, it is hypothesized that the -(OCH₂CH₂OH) group will strongly prefer the equatorial orientation.

-

Intramolecular Hydrogen Bonding (IMHB): The terminal hydroxyl (-OH) group is a hydrogen bond donor, while the ether oxygen of the side chain and the oxygen of the oxane ring are potential acceptors. The formation of an IMHB can significantly stabilize a specific conformation, potentially overriding minor steric penalties[2]. The energetics of IMHB are often challenging to quantify but can be approximated as the energy difference between a conformer with the IMHB and one without[2]. This interaction is critical for defining the side chain's orientation.

Methodologies for Conformational Elucidation

A credible conformational analysis is not reliant on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Here, we outline a validated workflow combining computational and experimental approaches.

Part A: In Silico Analysis via Computational Modeling

Computational chemistry provides a powerful avenue to explore the entire potential energy surface of a molecule, identifying all viable low-energy structures without the need for synthesis[3].

Rationale for Method Selection: Density Functional Theory (DFT) is chosen as it offers a robust balance between computational cost and accuracy for organic molecules. A systematic or stochastic search algorithm is essential to avoid local minima and ensure a comprehensive exploration of the conformational space[3].

Experimental Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Construct a 2D representation of 2-(Oxan-4-yloxy)ethan-1-ol and convert it to an initial 3D structure using molecular modeling software.

-

Conformational Search: Employ a mixed systematic/stochastic search algorithm. Systematically rotate all acyclic single bonds (e.g., in 30° increments) while allowing the ring to be sampled randomly.

-

Geometry Optimization and Energy Calculation: Each generated conformer is subjected to full geometry optimization using a DFT method (e.g., B3LYP functional) with a Pople-style basis set (e.g., 6-31G(d)). This process finds the nearest stationary point on the potential energy surface.

-

Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data, such as the Gibbs free energy.

-

Analysis and Clustering: Group the resulting conformers by structure and rank them by their relative Gibbs free energies to predict the Boltzmann population of each conformer at a given temperature.

Data Presentation: Predicted Low-Energy Conformers

| Conformer ID | Substituent Orientation | Key Dihedral Angles (deg) | IMHB Presence | Relative Energy (kcal/mol) |

| Conf-Eq-1 | Equatorial | C3-C4-O-Cα: ~180 (anti) | Yes (OH to ether O) | 0.00 (Global Min.) |

| Conf-Eq-2 | Equatorial | C3-C4-O-Cα: ~60 (gauche) | Yes (OH to ring O) | +0.85 |

| Conf-Eq-3 | Equatorial | O-Cα-Cβ-OH: ~180 (anti) | No | +2.50 |

| Conf-Ax-1 | Axial | C3-C4-O-Cα: ~180 (anti) | Yes (OH to ether O) | +4.50 |

| Note: Data is hypothetical and for illustrative purposes. |

Visualization: Computational Workflow

Caption: Workflow for in silico conformational analysis.

Part B: Solution-Phase Analysis via NMR Spectroscopy

NMR spectroscopy is the cornerstone of experimental conformational analysis in solution, providing through-bond and through-space information that is averaged over the conformational ensemble[4][5].

Rationale for Method Selection:

-

¹H NMR Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is directly related to the dihedral angle between them, as described by the Karplus equation. This is exceptionally powerful for determining the axial or equatorial position of protons (and thus substituents) on a cyclohexane-like ring. A large coupling (~8-12 Hz) between a proton and its neighbors typically indicates an axial position, while smaller couplings (~2-5 Hz) suggest an equatorial position.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that allows for the detection of protons that are close to each other (< 5 Å), irrespective of their bonding. This is critical for confirming spatial relationships predicted by computational models, such as the proximity of the side chain to specific ring protons or the presence of an IMHB.

Experimental Protocol: NMR Structural Elucidation

-

Sample Preparation: Dissolve a pure sample of 2-(Oxan-4-yloxy)ethan-1-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial, as polar or hydrogen-bonding solvents can disrupt intramolecular hydrogen bonds.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify all unique chemical environments.

-

2D COSY & HSQC: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton bond connectivity and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. This allows for unambiguous assignment of all proton and carbon signals.

-

2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. ROESY is often preferred for molecules of this size as it mitigates the risk of zero-crossing where the NOE signal disappears.

-

Data Analysis & Interpretation:

-

Measure the ³JHH coupling constants for the proton at C4 (the point of substitution).

-

Identify key NOE cross-peaks. For an equatorial substituent, NOEs would be expected between the side-chain protons and the equatorial/axial protons at C3 and C5. For an axial substituent, strong NOEs to the other axial protons at C2 and C6 would be observed.

-

Compare the experimentally observed parameters with those predicted for the low-energy conformers from the DFT calculations.

-

Visualization: Logic of NMR Data Interpretation

Caption: Decision tree for assigning conformation via NMR data.

Part C: Solid-State Analysis via X-Ray Crystallography

While solution-phase analysis describes a dynamic equilibrium, single-crystal X-ray crystallography (SCXRD) provides a high-resolution, static snapshot of the molecule in its lowest energy state within a crystal lattice[6].

Rationale for Method Selection: SCXRD is the gold standard for unambiguous structure determination. It provides precise bond lengths, bond angles, and torsional angles that can be used to benchmark and validate the results from computational modeling.

Experimental Protocol: SCXRD Workflow

-

Crystal Growth: This is often the most challenging step. Grow single crystals of 2-(Oxan-4-yloxy)ethan-1-ol suitable for diffraction (typically >0.1 mm) by slow evaporation from a suitable solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an intense, monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined and refined to yield the final molecular structure.

Synthesis of Findings: A Unified Conformational Model

The power of this multi-faceted approach lies in the integration of all data points. The computationally generated conformers provide a theoretical framework. NMR data validates this framework in the solution phase, providing an experimental measure of the conformational equilibrium. SCXRD offers a definitive structure of one highly stable conformer in the solid state.

For 2-(Oxan-4-yloxy)ethan-1-ol, the expected outcome is:

-

Computation: The global minimum energy conformer will feature an equatorial side chain, with the side chain's conformation stabilized by an intramolecular hydrogen bond.

-

NMR: The coupling constants for the H4 proton will be small, confirming the equatorial position. Specific NOEs will confirm the side-chain's orientation relative to the ring.

-

SCXRD: The crystal structure will likely represent the global minimum energy conformer identified computationally, providing precise geometric parameters.

Visualization: Key Conformational Equilibria

Caption: The primary equilibrium between axial and equatorial conformers.

Conclusion

The structural and conformational analysis of 2-(Oxan-4-yloxy)ethan-1-ol requires a rigorous, integrated approach. By combining the predictive power of computational modeling with the definitive validation of NMR spectroscopy and X-ray crystallography, a complete and reliable model of its three-dimensional structure and dynamic behavior can be established. This detailed understanding is not merely academic; it is a critical prerequisite for rational drug design, enabling scientists to predict and control how this versatile building block will behave in more complex molecular architectures.

References

-

PubChem. (n.d.). 2-(Oxan-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Jubayli, F., Akilan, C., & Pate, B. H. (2023). Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. The Journal of Chemical Physics, 158(22), 224305. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(oxan-4-yloxy)ethan-1-ol. Retrieved from [Link]

-

Wiberg, K. B., & Murcko, M. A. (1989). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 54(15), 3657–3665. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion. Retrieved from [Link]

-

Almeida, W. B. de, & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29–35. Retrieved from [Link]

-

Gagnon, D., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 2697–2705. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Characteristics of Poly-ether-ether-ketone and Poly-ether-nitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry, 32(8), 477-484. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

Iowa State University Digital Repository. (2022). Intramolecular hydrogen bonding analysis. Retrieved from [Link]

-

ETH Zurich. (n.d.). Conformer Generation - Computational Chemistry. Retrieved from [Link]

-

Baak, M., Jaun, B., Belaj, F., & Neier, R. (2022). Conformations of 4‐tert‐Butyloxy‐, 4‐(Trimethylsilyl)oxy‐ and 4‐(Trimethylstannyl)oxy‐6‐methyl‐2H‐pyran‐2‐ones in the Crystalline State and in Solution. Helvetica Chimica Acta, 105(6), e202200029. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (1993). Intramolecular hydrogen bond and molecular conformation. Part 1.—Effect of pressure and temperature on the infrared spectra of 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) in dilute solutions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch25: Anomeric effect. Department of Chemistry. Retrieved from [Link]

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. Retrieved from [Link]

-

ScienceOpen. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Retrieved from [Link]

-

JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

MDPI. (2021). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. Retrieved from [Link]

Sources

solubility of 2-(Oxan-4-yloxy)ethan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Oxan-4-yloxy)ethan-1-ol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2-(Oxan-4-yloxy)ethan-1-ol, a bifunctional organic molecule of interest in pharmaceutical and materials science. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and present a predictive solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.

Introduction to 2-(Oxan-4-yloxy)ethan-1-ol: A Structural Perspective

2-(Oxan-4-yloxy)ethan-1-ol is an organic compound featuring both an ether linkage and a primary alcohol functional group. Its structure consists of a tetrahydropyran (oxane) ring connected via an ether oxygen at the 4-position to an ethanol side chain.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₁₄O₃[1]

-

Molecular Weight: 146.18 g/mol [1]

-

Functional Groups: Primary Alcohol (-OH), Ether (-O-)

The presence of these two functional groups is the primary determinant of the molecule's solubility. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor.[2][3] This duality imparts a significant degree of polarity to the molecule and governs its interactions with various solvents. The hydrocarbon backbone (the oxane ring and ethyl chain) contributes nonpolar characteristics. The balance between the polar functional groups and the nonpolar hydrocarbon scaffold dictates the overall solubility profile.[4][5]

Caption: Molecular structure of 2-(Oxan-4-yloxy)ethan-1-ol.

Theoretical Framework: The Science of "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] It states that substances with similar intermolecular forces are likely to be soluble in one another. For 2-(Oxan-4-yloxy)ethan-1-ol, its solubility in a given organic solvent is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the hydroxyl group on 2-(Oxan-4-yloxy)ethan-1-ol, strong hydrogen bonding interactions can form with these solvents, leading to high solubility. The ether group also contributes by accepting hydrogen bonds.[2][7]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, meaning they can only accept hydrogen bonds. The hydroxyl group of our target molecule can donate a hydrogen bond to the solvent, and both the hydroxyl and ether oxygens can accept hydrogen bonds from trace water or interact via dipole-dipole forces. Good solubility is generally expected, though perhaps less than in protic solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. While the hydrocarbon portion of 2-(Oxan-4-yloxy)ethan-1-ol can interact with these solvents, the highly polar hydroxyl and ether groups cannot form favorable interactions. Breaking the strong hydrogen bonds between the solute molecules would not be energetically compensated by the weak solute-solvent interactions, resulting in poor solubility.[5]

Caption: Predicted interactions governing solubility.

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following protocol outlines a standard qualitative and semi-quantitative method.

Materials and Equipment

-

2-(Oxan-4-yloxy)ethan-1-ol

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Vortex mixer

Experimental Workflow: A Step-by-Step Guide

This protocol is a widely accepted method for initial solubility screening in a laboratory setting.[8][9]

Step 1: Preparation

-

Accurately weigh approximately 25 mg of 2-(Oxan-4-yloxy)ethan-1-ol into a clean, dry test tube.[9]

-

Label the test tube with the compound and the chosen solvent.

Step 2: Solvent Addition

-

Using a pipette, add the selected solvent to the test tube in small, incremental portions (e.g., 0.25 mL).[8]

Step 3: Mixing

-

After each addition of solvent, cap the test tube and vortex vigorously for 10-20 seconds to facilitate dissolution.[6]

Step 4: Observation

-

Visually inspect the solution against a contrasting background. Note whether the compound has completely dissolved (a clear, single-phase solution) or if solid particles remain.

Step 5: Iteration

-

Continue adding solvent portions and mixing until the solid is completely dissolved or a total volume of 3 mL has been added.[8] Record the total volume of solvent required for complete dissolution.

Step 6: Classification

-

Classify the solubility based on the volume of solvent needed to dissolve the 25 mg sample:

-

Very Soluble: < 0.5 mL

-

Soluble: 0.5 mL - 1.0 mL

-

Sparingly Soluble: 1.0 mL - 3.0 mL

-

Insoluble: > 3.0 mL

-

Caption: Experimental workflow for solubility testing.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of 2-(Oxan-4-yloxy)ethan-1-ol in a variety of common organic solvents. These predictions are grounded in the "like dissolves like" rule and the capacity for hydrogen bonding and dipole-dipole interactions.[6][10]

| Solvent Class | Solvent Name | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Nonpolar | None | Insoluble | Mismatched polarity; strong solute-solute H-bonds are not overcome.[4] |

| Toluene | Nonpolar | None | Sparingly Soluble | Aromatic ring offers slightly more interaction than hexane, but still insufficient. | |

| Polar Aprotic | Diethyl Ether | Low | Acceptor | Soluble | Ether groups are compatible; solute's -OH group aids dissolution.[11][12] |

| Ethyl Acetate | Medium | Acceptor | Soluble | Ester group can accept H-bonds from the solute's hydroxyl group. | |

| Acetone | High | Acceptor | Very Soluble | Highly polar nature and H-bond accepting carbonyl group lead to strong interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Very Soluble | Highly polar solvent capable of disrupting solute-solute interactions effectively.[4] | |

| Polar Protic | 1-Butanol | Medium | Donor/Acceptor | Very Soluble | Similar structure with an alcohol group and hydrocarbon chain leads to high miscibility.[7] |

| Ethanol | High | Donor/Acceptor | Very Soluble (Miscible) | Strong H-bonding between solute and solvent hydroxyl groups.[5] | |

| Methanol | High | Donor/Acceptor | Very Soluble (Miscible) | Most polar alcohol solvent, forms very strong H-bonds with the solute.[4] | |

| Aqueous | Water | Very High | Donor/Acceptor | Soluble | The two polar groups promote solubility, but the C7 hydrocarbon body limits it.[2][11] |

Conclusion for the Field Professional

The solubility of 2-(Oxan-4-yloxy)ethan-1-ol is dominated by its primary alcohol and ether functionalities. It exhibits excellent solubility in polar protic and polar aprotic organic solvents due to its capacity for hydrogen bonding and strong dipole-dipole interactions. Conversely, it is predicted to have poor solubility in nonpolar solvents. This profile makes it a versatile compound for reactions and formulations in polar media. The provided experimental protocol offers a reliable method for confirming these predictions and quantifying solubility for specific applications in drug development and chemical synthesis.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Manitoba.

- Physical Properties of Ether. (2023). Chemistry LibreTexts.

- Ethers. (n.d.). Research Starters - EBSCO.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Syracuse University.

- Ethers: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- 2-(Oxan-2-yl)ethan-1-ol. (n.d.). PubChem.

- Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources.

- 2-(oxan-4-yloxy)ethan-1-ol. (n.d.). MySkinRecipes.

- Physical and Chemical Properties of Ethers. (n.d.). CK-12 Foundation.

- Ether Properties. (2020). YouTube.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- an introduction to alcohols. (n.d.). Chemguide.

- Alcohols: solubility and solvent polarity. (2020). YouTube.

- Factors Affecting Solubility. (n.d.). BYJU'S.

- 2-(oxan-4-yloxy)ethan-1-ol. (n.d.). Sigma-Aldrich.

Sources

- 1. 2-(oxan-4-yloxy)ethan-1-ol [myskinrecipes.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethers | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide to 2-(Oxan-4-yloxy)ethan-1-ol (CAS: 398487-56-4): A Versatile Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)ethan-1-ol (CAS Number: 398487-56-4), a bifunctional building block of increasing relevance to researchers, scientists, and professionals in drug development. The document elucidates the compound's core chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its primary application as a flexible and hydrophilic linker component in advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for the effective application of this versatile intermediate in the construction of complex and potent pharmaceutical agents.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry, the rational design of complex molecules hinges on the availability of versatile, well-characterized building blocks. 2-(Oxan-4-yloxy)ethan-1-ol, also known by its synonym 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, has emerged as a valuable intermediate due to its unique combination of functional groups.[1] The molecule incorporates a tetrahydropyran (THP) ring, which imparts favorable solubility and metabolic stability, and a primary alcohol connected by a short ethylene glycol-like ether linkage.[2][3] This structure is particularly well-suited for applications in linker chemistry, where precise control over spacing, flexibility, and hydrophilicity is paramount for optimizing the efficacy of novel therapeutics.[4][5]

This guide will delve into the essential technical details of 2-(Oxan-4-yloxy)ethan-1-ol, moving from its fundamental properties to its synthesis and strategic deployment in pharmaceutical research, with a particular focus on its role in the burgeoning field of targeted protein degradation.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective use in synthesis. The key physicochemical data for 2-(Oxan-4-yloxy)ethan-1-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 398487-56-4 | [6] |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.19 g/mol | [6] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature or 2-8°C | [1] |

Safety and Handling: 2-(Oxan-4-yloxy)ethan-1-ol is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory precautions should be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol: A Mechanistic Approach

The synthesis of 2-(Oxan-4-yloxy)ethan-1-ol is most efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[7][8] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or other substrate with a good leaving group.[7] For the preparation of the title compound, this can be approached in two primary ways, with the choice often dictated by the commercial availability and cost of starting materials. The most common approach involves the reaction of tetrahydropyran-4-ol with a protected 2-carbon electrophile.

A detailed, self-validating protocol is provided below, based on established principles of the Williamson ether synthesis as described in the literature and adapted from general methods for similar etherifications.[5][9]

Proposed Synthesis Workflow

The following diagram outlines the logical flow for the synthesis of 2-(Oxan-4-yloxy)ethan-1-ol, starting from readily available precursors.

Caption: Proposed synthesis workflow for 2-(Oxan-4-yloxy)ethan-1-ol.

Detailed Experimental Protocol

Objective: To synthesize 2-(Oxan-4-yloxy)ethan-1-ol via Williamson ether synthesis.

Materials:

-

Tetrahydropyran-4-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoethanol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Alkoxide Formation: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous DMF at 0 °C (ice bath). The causality here is critical: adding the alcohol to the base ensures that the base is always in excess, promoting complete deprotonation to the nucleophilic alkoxide and minimizing side reactions.

-

Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture. The choice of 2-bromoethanol as the electrophile is deliberate; as a primary halide, it is highly susceptible to S(_N)2 attack, which is favored over elimination pathways.[7] Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (tetrahydropyran-4-ol) is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C to neutralize any remaining NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with water and then brine to remove residual DMF and inorganic salts.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 2-(Oxan-4-yloxy)ethan-1-ol as a liquid.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

~3.8-3.6 ppm (m): Multiplets corresponding to the protons on the carbons adjacent to the ether and alcohol oxygens (-O-CH₂-CH₂-OH and the axial protons of the THP ring at C2/C6).

-

~3.5-3.3 ppm (m): Multiplets corresponding to the equatorial protons of the THP ring at C2/C6 and the proton on the carbon bearing the ether linkage (C4 of the THP ring).

-

~2.5 ppm (br s): A broad singlet for the hydroxyl proton (-OH). This peak's position can vary and it will exchange with D₂O.

-

~1.9-1.7 ppm (m): Multiplets for the axial protons of the THP ring at C3/C5.

-

~1.6-1.4 ppm (m): Multiplets for the equatorial protons of the THP ring at C3/C5.

¹³C NMR (Predicted):

-

~75-70 ppm: Signal for the carbon of the THP ring bearing the ether linkage (C4).

-

~70-65 ppm: Signal for the methylene carbon of the ethyl group attached to the THP oxygen (-O-CH₂-CH₂-OH).

-

~65-60 ppm: Signals for the carbons of the THP ring adjacent to the ring oxygen (C2/C6).

-

~62-58 ppm: Signal for the terminal methylene carbon bearing the hydroxyl group (-CH₂-OH).

-

~35-30 ppm: Signals for the remaining carbons of the THP ring (C3/C5).

Applications in Drug Discovery: A Focus on PROTAC Linkers

The primary utility of 2-(Oxan-4-yloxy)ethan-1-ol lies in its role as a precursor for linkers in heterobifunctional molecules, most notably PROTACs.[6][10] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target-binding and E3-binding moieties is not merely a spacer; its length, flexibility, and physicochemical properties are critical determinants of the PROTAC's efficacy.[10]

The Role of Ether-Based Linkers

The 2-(Oxan-4-yloxy)ethan-1-ol structure provides a short, hydrophilic, and flexible linkage that is highly desirable in PROTAC design.

-

Hydrophilicity: The ether oxygens can act as hydrogen bond acceptors, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a critical parameter for improving cell permeability and overall pharmacokinetic properties.[3][5]

-

Flexibility: The rotatable single bonds of the ether linkage allow for conformational flexibility. This enables the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination.[3]

-

Synthetic Tractability: The primary alcohol of 2-(Oxan-4-yloxy)ethan-1-ol provides a convenient handle for further chemical modification. It can be readily converted to other functional groups, such as an azide or an alkyne for use in "click chemistry," or activated for coupling with a carboxylic acid to form an ester linkage, allowing for its facile incorporation into a growing PROTAC molecule.[10]

The following diagram illustrates the conceptual incorporation of the 2-(Oxan-4-yloxy)ethan-1-ol motif into a generic PROTAC structure.

Caption: Conceptual role of the title compound as a linker component in a PROTAC.

While direct examples citing CAS 398487-56-4 in a PROTAC synthesis are emerging, numerous patents and publications describe the use of the tetrahydropyran motif within linkers for potent kinase inhibitors and other targeted agents, underscoring the value of this scaffold.[4] For instance, the -(tetrahydro-2H-pyran-4-yloxy) moiety has been incorporated into highly selective, orally available dual-specific c-Src/Abl kinase inhibitors, demonstrating its compatibility with and potential benefits for advanced drug candidates.

Conclusion

2-(Oxan-4-yloxy)ethan-1-ol is a strategically important chemical intermediate with a favorable combination of physicochemical properties and functional handles. Its synthesis is straightforward, relying on the well-established Williamson ether synthesis. The true value of this compound is realized in its application as a flexible, hydrophilic building block for constructing linkers in complex therapeutic agents, particularly in the rapidly advancing field of PROTACs. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile molecule in their drug discovery and development programs, accelerating the creation of next-generation therapeutics.

References

-

Precise PEG. (n.d.). Linkers in PROTACs. Retrieved January 19, 2026, from [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). PMC. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved January 19, 2026, from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved January 19, 2026, from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-(oxan-4-yloxy)ethan-1-ol. Retrieved January 19, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 19, 2026, from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. community.wvu.edu [community.wvu.edu]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. Gluetacs Therapeutics patent describes new PROTACs | BioWorld [bioworld.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 2-(Oxan-4-yloxy)ethan-1-ol: A Target Identification and Validation Whitepaper

Preamble: The Enigma of an Orphan Molecule

In the vast chemical space of potential drug candidates, countless molecules exist with intriguing structures but no known biological function. 2-(Oxan-4-yloxy)ethan-1-ol represents one such "orphan" molecule. While its synthesis is documented and it is utilized as an intermediate in the creation of more complex pharmaceuticals, its intrinsic therapeutic potential remains untapped.[1] This guide eschews a conventional report on known targets—as there are none in the public domain—and instead, presents a comprehensive, field-proven strategic workflow for the systematic identification and validation of its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework to unlock the latent therapeutic value of this and other uncharacterized small molecules.

The core of our strategy is built upon a phased, multi-pronged approach that begins with a broad, unbiased search for biological activity and progressively narrows down to specific molecular targets. This workflow integrates in-silico predictions with state-of-the-art experimental methodologies, ensuring a rigorous and efficient path from an orphan molecule to a validated drug target.

Phase 1: In-Silico Profiling - Building a Predictive Foundation

Before embarking on resource-intensive experimental work, a thorough in-silico analysis of 2-(Oxan-4-yloxy)ethan-1-ol will provide a foundational understanding of its drug-like properties and generate an initial list of plausible biological targets.

Physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical first step is to assess the molecule's potential as a drug candidate by predicting its physicochemical properties and ADMET profile. This can be accomplished using a variety of established online platforms and computational models.

Experimental Protocol: In-Silico ADMET Prediction

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(Oxan-4-yloxy)ethan-1-ol.

-

Input the SMILES string into a comprehensive ADMET prediction web server such as ADMETlab 2.0 or similar platforms.[2][3]

-

Execute the prediction algorithms.

-

Analyze the output data, focusing on key parameters such as those listed in the table below.

Table 1: Predicted Physicochemical and ADMET Properties of 2-(Oxan-4-yloxy)ethan-1-ol (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 146.18 g/mol | Within the range for good oral bioavailability. |

| LogP | -0.5 | Indicates good water solubility. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Favorable for target interaction. |

| Caco-2 Permeability | Moderate | Suggests potential for oral absorption. |

| hERG Inhibition | Low probability | Reduced risk of cardiac toxicity. |

| Ames Mutagenicity | Non-mutagenic | Low concern for carcinogenicity. |

| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets unless modified. |

Note: The data in this table is illustrative and would be replaced with actual predictions from a tool like ADMETlab 2.0.[2][3]

Chemogenomic Target Prediction

Leveraging the vast repositories of known drug-target interactions, chemogenomic and machine learning models can predict potential protein targets for 2-(Oxan-4-yloxy)ethan-1-ol based on its structural similarity to molecules with known biological activities.[4] The tetrahydropyran (THP) moiety is a prevalent scaffold in many approved drugs, often improving ADME properties and providing a hydrogen bond acceptor for target engagement.[5] This structural feature can serve as a starting point for identifying potential target classes.

Experimental Protocol: In-Silico Target Prediction

-

Utilize a target prediction platform that employs a chemogenomic approach.

-

Input the structure of 2-(Oxan-4-yloxy)ethan-1-ol.

-

The platform will compare the molecule's fingerprints and structural features against a database of compounds with known targets.

-

The output will be a ranked list of potential protein targets based on the prediction scores.

Table 2: Top Predicted Protein Targets for 2-(Oxan-4-yloxy)ethan-1-ol (Hypothetical Data)

| Target | Target Class | Prediction Score | Rationale for Interest |

| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | 0.85 | Key regulator of the cell cycle; a common oncology target. |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | 0.79 | Involved in pain and inflammation signaling. |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | 0.75 | Implicated in metabolic diseases and inflammation. |

| Carbonic Anhydrase II | Lyase | 0.72 | Associated with glaucoma and other diseases. |

| Histone Deacetylase 1 (HDAC1) | Hydrolase | 0.68 | Epigenetic modifier with roles in cancer and neurodegeneration. |

Note: This table presents a hypothetical output. The actual targets would be generated by a specialized prediction tool.

Phase 2: Phenotypic Screening - An Unbiased Search for Biological Activity

With a foundational in-silico profile, the next phase is to screen the compound for biological activity in a target-agnostic manner. Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, without a priori knowledge of the molecular target.[6][7]

Caption: A tiered approach to phenotypic screening.

Tier 1: Broad-Based Cell Viability and Cytotoxicity Assays

The initial screen will assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and at least one non-cancerous cell line to gauge potential therapeutic windows.

Experimental Protocol: Cell Viability Screening

-

Cell Panel: Select a panel of at least 20 human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) and one normal human cell line (e.g., fibroblasts).

-

Compound Treatment: Plate cells in 96-well plates and treat with a dose-response range of 2-(Oxan-4-yloxy)ethan-1-ol (e.g., 0.1 to 100 µM) for 72 hours.

-

Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the number of viable cells.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Tier 2: High-Content Imaging and Pathway Analysis

For cell lines that show significant sensitivity to the compound, high-content imaging can provide a more detailed picture of the phenotypic changes induced.

Experimental Protocol: High-Content Imaging

-

Cell Staining: Treat sensitive cell lines with the compound at its IC50 concentration. After a set time point (e.g., 24 hours), fix the cells and stain with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., nuclear size, mitochondrial membrane potential, cell cycle stage).

-

Pathway Analysis: Compare the phenotypic profile of the compound to a reference library of compounds with known mechanisms of action to generate hypotheses about the affected cellular pathways.

Phase 3: Target Deconvolution and Validation - From Phenotype to Molecular Target

Once a reproducible and interesting phenotype is identified, the next crucial step is to determine the specific molecular target(s) responsible for this effect. This process is known as target deconvolution.[1][8][9]

Sources

- 1. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 2. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculated Mechanism of Action of 2-(Oxan-4-yloxy)ethan-1-ol

Abstract

2-(Oxan-4-yloxy)ethan-1-ol is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond to an ethanol side chain. While primarily utilized as a synthetic intermediate in the pharmaceutical industry, its structural motifs suggest the potential for inherent biological activity.[1] This technical guide provides a speculative exploration of the potential mechanisms of action of 2-(Oxan-4-yloxy)ethan-1-ol, drawing upon established principles of medicinal chemistry and pharmacology. We will dissect the molecule's structure to hypothesize potential molecular targets and signaling pathways. Furthermore, this document outlines a comprehensive suite of proposed experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this and structurally related compounds.

Introduction and Physicochemical Properties

2-(Oxan-4-yloxy)ethan-1-ol is a colorless liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1] Its structure is characterized by a saturated heterocyclic oxane ring and a flexible hydroxyethyl ether side chain. The presence of both a hydrogen bond donor (hydroxyl group) and hydrogen bond acceptors (ether and hydroxyl oxygens) suggests the potential for interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.077 g/mL at 20 °C | |

| Boiling Point | 95 °C at 22 mmHg |

The molecule's modest molecular weight and predicted lipophilicity (LogP) suggest that it may possess favorable pharmacokinetic properties, including oral bioavailability and cell permeability.

Speculative Mechanisms of Action

The mechanism of action of 2-(Oxan-4-yloxy)ethan-1-ol is currently unelucidated. However, its chemical structure allows for the formulation of several plausible hypotheses. The ether and alcohol functionalities are common in a variety of bioactive molecules and pharmaceutical agents.[2][3][4]

Hypothesis 1: Modulation of Central Nervous System (CNS) Targets

The structural similarity of the ethanol moiety to ethanol, a known CNS depressant, suggests that 2-(Oxan-4-yloxy)ethan-1-ol could interact with similar neuronal targets.[5] Alcohols are known to modulate the function of ligand-gated ion channels, such as GABAₐ receptors and NMDA receptors. Longer-chain alcohols have shown increased potency in modulating neuronal firing.[6] The oxane ring may influence the molecule's binding affinity and selectivity for specific receptor subtypes.

Hypothesized Signaling Pathway

Caption: Hypothesized modulation of GABAₐ receptor signaling.

Hypothesis 2: Metabolic Conversion to a Bioactive Metabolite

The primary alcohol group of 2-(Oxan-4-yloxy)ethan-1-ol is a potential site for metabolism by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). This metabolic cascade could lead to the formation of an aldehyde and subsequently a carboxylic acid. These metabolites may possess distinct biological activities from the parent compound.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of 2-(Oxan-4-yloxy)ethan-1-ol.

Hypothesis 3: Role as a Permeation Enhancer

Ethanol is known to act as a skin permeation enhancer.[7] The combination of the alcohol moiety and the ether-linked oxane could potentially disrupt the stratum corneum, facilitating the transport of other molecules across the skin. This property could be exploited in topical drug formulations.

Proposed Experimental Validation

To investigate the speculative mechanisms of action, a multi-pronged experimental approach is recommended.

In Vitro Pharmacological Profiling

A broad-based in vitro pharmacological screen is the logical first step to identify potential biological targets.

Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays

-

Compound Preparation : Prepare stock solutions of 2-(Oxan-4-yloxy)ethan-1-ol in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Assay Panel Selection : Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the compound's activity against a wide range of receptors, ion channels, enzymes, and transporters.

-

Primary Screen : Screen the compound at a single concentration (e.g., 10 µM) in duplicate.

-

Data Analysis : Analyze the percentage of inhibition or stimulation for each target. A cutoff of >50% inhibition or stimulation is typically used to identify "hits."

-

Confirmatory and Dose-Response Assays : For any identified hits, perform confirmatory assays and generate dose-response curves to determine IC₅₀ or EC₅₀ values.

Experimental Workflow Diagram

Caption: Workflow for in vitro pharmacological profiling.

Cellular Assays for CNS Activity

Based on the hypothesis of CNS modulation, cellular assays using neuronal cell lines or primary neurons are warranted.

Experimental Protocol: Electrophysiology on Primary Neurons

-

Cell Culture : Culture primary cortical neurons from embryonic rodents.

-